molecular formula C7H7ClN2O3 B8344521 4-chloro-5-ethyl-3-nitropyridin-2(1H)-one

4-chloro-5-ethyl-3-nitropyridin-2(1H)-one

Cat. No.: B8344521
M. Wt: 202.59 g/mol
InChI Key: NMNLXWMDGFSZJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-5-ethyl-3-nitropyridin-2(1H)-one is a useful research compound. Its molecular formula is C7H7ClN2O3 and its molecular weight is 202.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H7ClN2O3

Molecular Weight

202.59 g/mol

IUPAC Name

4-chloro-5-ethyl-3-nitro-1H-pyridin-2-one

InChI

InChI=1S/C7H7ClN2O3/c1-2-4-3-9-7(11)6(5(4)8)10(12)13/h3H,2H2,1H3,(H,9,11)

InChI Key

NMNLXWMDGFSZJI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CNC(=O)C(=C1Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Phosphorus oxychloride (6.7 ml, 39.1 mmoles) was added to a solution of compound 5b (3.00 g, 16.3 mmoles) and benzyltriethylammonium chloride (14.90 g, 65.2 mmoles) in acetonitrile (60 ml). The mixture obtained was agitated at 40° C. for 30 minutes and heated under reflux for 1 hour. After evaporation of the solvent, 60 ml of water was added and the mixture agitated at ambient temperature for 3 hours. The yellow precipitate was collected, washed with cyclohexane (3×6 ml) and dried to give compound 6b (2.4 g, 74%) in the form of pale yellow crystals: NMR-1H (DMSO-d6) δ 13.19 (1H, s, NH-1), 7.73 (1H, s, H-6), 2.56 (2H, q, L=7.5 Hz, CH2CH3), 1.16 (3H, t, J=7.5 Hz, CH2CH3 ).
Quantity
6.7 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
14.9 g
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
74%

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